molecular formula C12H14BrNO2 B1525523 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one CAS No. 1315366-42-7

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one

Cat. No.: B1525523
CAS No.: 1315366-42-7
M. Wt: 284.15 g/mol
InChI Key: VBCFZNURRJDAGC-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound characterized by its bromine atom and methoxyphenyl group attached to a piperidin-2-one ring

Biochemical Analysis

Biochemical Properties

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the compound is used .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or impact the activity of signaling molecules, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, influencing overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one typically involves the bromination of 1-(2-methoxyphenyl)piperidin-2-one. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted piperidin-2-one derivatives.

Scientific Research Applications

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

  • 3-Bromo-1-(2-methylphenyl)piperidin-2-one

  • 3-Bromo-1-(2-chlorophenyl)piperidin-2-one

Uniqueness: 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is unique due to its methoxy group, which imparts different chemical and biological properties compared to its chloro- and methyl-substituted analogs.

This compound's distinct structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further modification highlight its importance in ongoing research and development efforts.

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Properties

IUPAC Name

3-bromo-1-(2-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFZNURRJDAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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